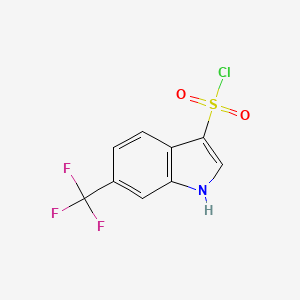

6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride

Description

6-(Trifluoromethyl)-1H-indole-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by an indole core substituted with a trifluoromethyl (-CF₃) group at position 6 and a sulfonyl chloride (-SO₂Cl) group at position 3. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances lipophilicity and metabolic stability . The sulfonyl chloride moiety enables versatile reactivity, particularly in nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively. Applications include its use as a key intermediate in the synthesis of bioactive molecules targeting receptors such as RORγ (retinoic acid receptor-related orphan receptor gamma) .

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO2S/c10-17(15,16)8-4-14-7-3-5(9(11,12)13)1-2-6(7)8/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAJYBDUZVFIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents and sulfonyl chloride reagents under specific reaction conditions . For example, the reaction can be carried out using trifluoromethyl iodide and a sulfonyl chloride derivative in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation Reactions: The indole ring can undergo oxidation reactions to form indole-3-carboxylic acid derivatives.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Indole-3-carboxylic Acid Derivatives: Formed from oxidation reactions.

Difluoromethyl and Monofluoromethyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of various indole derivatives with potential biological activities.

Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.

Industry: Used in the development of agrochemicals and materials with improved stability and performance.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Biological Activity

6-(Trifluoromethyl)-1H-indole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a sulfonyl chloride moiety, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethyl group increases lipophilicity, potentially improving membrane permeability and bioavailability.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives of sulfonamide compounds have shown promising results against various bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 8 | 4.88 | B. mycoides |

| 7 | 6.00 | E. coli |

| 9 | 5.50 | C. albicans |

The most active compound exhibited an MIC value of 4.88 µg/mL against B. mycoides, indicating strong antibacterial potential .

Anticancer Activity

The anticancer effects of this compound have been investigated in vitro against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver).

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 7 | PACA2 | 44.4 | Doxorubicin: 52.1 |

| 8 | HCT116 | 22.4 | Doxorubicin: 52.1 |

| 9 | HePG2 | 17.8 | Doxorubicin: 52.1 |

Compounds 7 and 8 demonstrated IC50 values that were lower than that of Doxorubicin, suggesting enhanced anticancer efficacy .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes relevant to cancer progression and inflammation. Notably, it has shown potential as an inhibitor of the VEGFR-2 pathway, which is crucial in tumor angiogenesis.

Case Studies

A series of compounds derived from indole structures were synthesized and tested for their biological activities:

- Inhibition of SARS-CoV Protease : A study indicated that certain sulfonamide derivatives exhibited significant inhibitory activity against the SARS-CoV main protease (3CL pro), suggesting a potential application in antiviral drug development .

- Docking Studies : Molecular docking studies have illustrated the binding affinities of these compounds to target proteins involved in cancer pathways, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation of 6-(trifluoromethyl)indole using chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–5°C). Key parameters include stoichiometric ratios of sulfonating agents, solvent choice (e.g., dichloromethane or THF), and reaction time. For example, describes a sulfonyl chloride synthesis using DMF as a catalyst, with triethylamine (Et3N) to neutralize HCl byproducts. Purification via column chromatography or recrystallization is critical to isolate the product in >90% purity. Monitoring with TLC or HPLC ensures reaction completion .

Q. How can researchers address challenges in purifying this compound due to its hydrolytic sensitivity?

- Methodological Answer : Due to its reactivity with moisture, purification should occur under anhydrous conditions. Techniques include:

- Low-temperature crystallization : Using dry hexane/ethyl acetate mixtures.

- Flash chromatography : Employing silica gel pre-treated with 1% Et3N to deactivate acidic sites.

- Inert atmosphere : Conducting steps in a glovebox or under nitrogen flow. highlights the use of preparative HPLC with acetonitrile/water gradients for high-purity isolation of sulfonyl chloride derivatives .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/19F NMR : Confirm the presence of the trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and indole protons (e.g., H-2 at δ 7.8–8.2 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (C9H5ClF3NO2S, MW: 299.66).

- IR Spectroscopy : Identify S=O stretches (~1350–1400 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹). and utilize NMR and HPLC for structural validation .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store under argon at -20°C in amber vials to avoid light/moisture exposure. Prior to use, equilibrate to room temperature in a desiccator. emphasizes the compound’s sensitivity to hydrolysis, requiring WGK 3 (highly water-reactive) handling protocols .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-sulfonation or indole ring degradation) during synthesis?

- Methodological Answer :

- Temperature control : Maintain <5°C during sulfonation to suppress ring oxidation.

- Regioselective protection : Temporarily protect the indole N-H with a tert-butoxycarbonyl (Boc) group before sulfonation, then deprotect with TFA. demonstrates similar protection strategies for sulfonamide synthesis .

- Catalyst optimization : Use DMAP to enhance sulfonyl chloride formation efficiency, as shown in .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodological Answer : The -CF3 group increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. However, steric hindrance from the indole ring may reduce accessibility. Computational studies (e.g., DFT calculations) can model charge distribution, while kinetic experiments (e.g., pseudo-first-order rate constants with aniline derivatives) quantify reactivity. discusses analogous trifluoromethylpyridine-sulfonyl chlorides, where electronic effects dominate over steric factors .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies arise from varying solvent purity, trace moisture, or incomplete neutralization of HCl. For reproducibility:

- Standardize reagents : Use freshly distilled chlorosulfonic acid and anhydrous solvents.

- Quantify byproducts : Employ 19F NMR to detect hydrolyzed sulfonic acids. and show yield improvements (from 70% to 85%) when using Et3N to scavenge HCl .

Q. How can computational modeling predict the compound’s suitability for synthesizing RORγ agonists or other bioactive targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions between the sulfonyl chloride and target proteins (e.g., RORγ’s ligand-binding domain). Focus on:

- Binding affinity : Compare with known agonists like 6-((2-chloro-6-fluorobenzyl)oxy)indoline derivatives ().

- Reactivity prediction : Tools like Gaussian 16 model transition states for sulfonamide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.